molecular formula C31H28NP B1391480 (1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine CAS No. 1092064-04-4

(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine

Cat. No. B1391480
M. Wt: 445.5 g/mol
InChI Key: BHRXRWRXVSJNML-JCOAXYOVSA-N
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Description

(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine is a useful research compound. Its molecular formula is C31H28NP and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stability and Structural Features The structural stability of these compounds is another notable aspect. A detailed study of the single crystal structure of certain phosphine-phosphoramidites (PPAs) derivatives of (1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine revealed features contributing to their chemical stability. The optimal chelating structure of these molecules is a key factor in their stability, making them efficient catalysts in asymmetric catalytic reactions such as the hydrogenation of imines (Balogh et al., 2017).

Future Directions

: Phenol-Explorer: Database on Polyphenol Content in Foods : ACS Publications : RSC Publishing: Stereoselective Synthesis of 4-Substituted Prolines

properties

IUPAC Name

(1S,2S)-1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28NP/c1-21(32)31(24-11-3-2-4-12-24)33-19-25-17-15-22-9-5-7-13-27(22)29(25)30-26(20-33)18-16-23-10-6-8-14-28(23)30/h2-18,21,31H,19-20,32H2,1H3/t21-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRXRWRXVSJNML-JCOAXYOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)P2CC3=C(C4=CC=CC=C4C=C3)C5=C(C2)C=CC6=CC=CC=C65)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)P2CC3=C(C4=CC=CC=C4C=C3)C5=C(C2)C=CC6=CC=CC=C65)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673021
Record name (1S,2S)-1-(3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl)-1-phenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine

CAS RN

1092064-04-4
Record name (1S,2S)-1-(3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl)-1-phenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine
Reactant of Route 2
(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine
Reactant of Route 3
Reactant of Route 3
(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine
Reactant of Route 4
(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine
Reactant of Route 5
(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine
Reactant of Route 6
(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine

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